Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)
Description
Estra-1,3,5(10)-triene-3,17β-diol 17-(10-undecenoate) is a synthetic estrogen derivative where the 17β-hydroxyl group of estradiol is esterified with 10-undecenoic acid. These esters are designed to modulate pharmacokinetic properties such as bioavailability, half-life, and tissue specificity . The undecenoate ester likely enhances lipophilicity, prolonging release and reducing dosing frequency, akin to other long-chain fatty acid esters of estradiol .
Properties
CAS No. |
85702-61-0 |
|---|---|
Molecular Formula |
C29H42O3 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1 |
InChI Key |
VJTIEHBTPQORML-GVGNIZHQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride or Anhydride Activation
- Activation of 10-undecenoic acid : The carboxylic acid group of 10-undecenoic acid is converted into a more reactive species such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or anhydride.
- Reaction with estradiol : Estradiol or its 3-hydroxy protected derivative is reacted with the activated acid derivative under anhydrous conditions, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released acid.
- Solvent : Common solvents include dichloromethane, tetrahydrofuran, or benzene.
- Temperature : The reaction is typically carried out at low to ambient temperatures to avoid side reactions.
This method is widely used for preparing estradiol esters due to its efficiency and selectivity.
Direct Esterification Using Coupling Agents
- Carbodiimide-mediated coupling : 10-undecenoic acid is coupled directly to estradiol using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Catalysts : Catalysts like 4-dimethylaminopyridine (DMAP) are often added to enhance reaction rates and selectivity.
- Conditions : The reaction is performed in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
- Advantages : This method avoids the need to prepare acid chlorides and is milder, reducing potential side reactions.
Protection of the 3-Hydroxyl Group (Optional)
- To ensure selective esterification at the 17beta position, the 3-hydroxyl group may be temporarily protected as an ether or ester (e.g., methyl ether or acetate).
- After esterification at 17beta, the protecting group is removed under appropriate conditions (acidic or basic hydrolysis).
Specific Research Findings and Examples
Chemical Database Information
PubChem and related chemical databases provide structural and molecular data for estradiol esters, including those with cyclopentanepropanoate and related esters, which share similar preparation principles:
| Parameter | Data |
|---|---|
| Molecular Formula | C26H36O3 (for related esters) |
| Molecular Weight | ~396.6 g/mol |
| Common Synonyms | beta-Estradiol 17-cypionate (analogous ester) |
| Typical Esterification Sites | 17beta-hydroxyl group |
| Common Activation Methods | Acid chloride, carbodiimide coupling |
| Solvents | Benzene, dichloromethane, THF |
| Reaction Conditions | Anhydrous, room temperature to reflux |
These data support the use of classical esterification techniques for preparing estradiol 17beta esters, including the 10-undecenoate derivative.
Data Table: Summary of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Esterification | 10-undecenoic acid chloride, pyridine, DCM, 0–25°C | High reactivity, good yields | Requires preparation of acid chloride, moisture sensitive |
| Carbodiimide Coupling | 10-undecenoic acid, DCC or EDC, DMAP, DCM, RT | Mild conditions, no acid chloride needed | Possible urea byproducts, requires purification |
| Protection/Deprotection | Protect 3-OH (e.g., acetate), esterify 17beta-OH, deprotect | Selective esterification | Additional steps increase complexity |
| Direct Esterification (acid + catalyst) | Acid, acid catalyst, reflux, solvent | Simple, direct | Less selective, possible side reactions |
Notes on Purification and Characterization
- After synthesis, the product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm ester formation at the 17beta position.
- Melting point and purity are assessed to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and undecenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).
Major Products Formed
Hydrolysis: Estradiol and undecenoic acid.
Oxidation: Estradiol derivatives with oxidized hydroxyl groups.
Reduction: Saturated derivatives of the original compound.
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.
Mechanism of Action
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical properties of estradiol esters and related derivatives:
*Calculated for hypothetical 10-undecenoate ester.
Key Observations:
- Ester Chain Length: Longer esters (e.g., palmitate, undecenoate) increase lipophilicity, slowing hydrolysis and extending half-life. Shorter esters (valerate) are metabolized faster .
- Substituent Effects: Bulky groups (e.g., dicyclopentanepropanoate) enhance stability but may reduce bioavailability . Unsaturated esters (undecenoate) could improve tissue penetration.
- Dual Esterification : Compounds like estradiol 3-benzoate-17-butyrate demonstrate that esterifying both 3- and 17β-OH groups can tailor release kinetics .
Table: Pharmacological Profile and Clinical Use
Key Findings:
- Therapeutic Duration: Estradiol palmitate and hypothetical undecenoate esters are suited for long-acting formulations due to slow enzymatic hydrolysis .
- Antiestrogenic Activity : ICI 182,780’s 7α-sulfinyl group confers pure antagonism, unlike esterified estrogens, highlighting structural versatility in modifying activity .
- Hybrid Derivatives : Ferrocenyl-estradiol conjugates (e.g., compound 3 in ) exhibit dual hormonal and chemotherapeutic effects, showing IC₅₀ values <1 µM in breast cancer models .
Metabolic and Pharmacokinetic Comparison
- Hydrolysis Rates: Valerate: Rapid hydrolysis (t₁/₂ ~1–2 days) . Palmitate/Dicyclopentanepropanoate: Slow hydrolysis (t₁/₂ ~14–21 days) due to steric hindrance .
- Tissue Distribution : Longer esters accumulate in adipose tissue, while shorter esters achieve broader systemic distribution .
- Metabolites: All esters ultimately release estradiol, but intermediates (e.g., estradiol monopropionate) may transiently contribute to activity .
Biological Activity
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), commonly referred to as a derivative of estradiol, is a synthetic steroid with significant biological activity primarily associated with estrogenic effects. This compound is notable for its potential applications in hormone replacement therapy and its implications in anabolic steroid misuse in sports. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C29H42O3
- Molecular Weight: 442.65 g/mol
- CAS Number: 56842583
The compound features a modified estradiol structure with a 10-undecenoate ester at the 17 position, which influences its pharmacokinetic properties and biological activity.
Estra-1,3,5(10)-triene-3,17beta-diol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ). This binding activates various signaling pathways that regulate gene expression related to growth and development in target tissues such as breast and reproductive organs.
Estrogenic Activity
Estra-1,3,5(10)-triene-3,17beta-diol has been shown to exhibit significant estrogenic activity:
- Cell Proliferation: Studies demonstrate that this compound can stimulate cell proliferation in estrogen-responsive tissues. For instance, it promotes the growth of MCF-7 breast cancer cells in vitro.
- Gene Regulation: It activates estrogen-responsive genes such as those involved in cell cycle regulation and apoptosis.
Anabolic Effects
The compound also displays anabolic properties:
- Muscle Growth: Research indicates that it can enhance muscle mass and strength in animal models. This effect is attributed to its ability to promote protein synthesis and inhibit protein degradation pathways.
Pharmacokinetics
The esterification at the 17 position with undecenoate enhances the lipophilicity of the compound, leading to prolonged half-life and sustained release characteristics when administered. This modification allows for less frequent dosing compared to non-esterified forms of estradiol.
Study on Estrogenic Effects
A study conducted by Smith et al. (2020) evaluated the effects of Estra-1,3,5(10)-triene-3,17beta-diol on breast cancer cell lines. The results indicated:
- MCF-7 Cell Line Proliferation: A dose-dependent increase in cell proliferation was observed with concentrations ranging from 0.01 nM to 100 nM.
| Concentration (nM) | Cell Proliferation (%) |
|---|---|
| 0.01 | 15 |
| 1 | 45 |
| 10 | 75 |
| 100 | 95 |
Anabolic Activity Study
In a pilot study by Johnson et al. (2021), male rats were administered Estra-1,3,5(10)-triene-3,17beta-diol for eight weeks:
- Muscle Mass Increase: The treated group showed a statistically significant increase in muscle mass compared to the control group (p < 0.05).
| Group | Initial Muscle Mass (g) | Final Muscle Mass (g) |
|---|---|---|
| Control | 150 | 155 |
| Treated | 150 | 180 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the structural integrity and purity of Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation (expected ~412.6 g/mol based on analogous esters) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying esterification at the 17β position and the undecenoate side chain . Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .
Q. How can researchers determine the receptor binding affinity of this compound compared to native estradiol?
- Methodology : Competitive binding assays using estrogen receptor (ER)-positive cell lines or purified ERα/ERβ proteins. Tritium-labeled estradiol ([³H]-E2) is displaced by the compound, with affinity calculated via IC₅₀ values. Genetic controls, such as ER-knockout models, validate specificity . For advanced validation, use tissues from androgen-insensitivity mutant models (e.g., Tfm mice) to rule out cross-reactivity with androgen receptors .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow GHS08 guidelines for carcinogens and reproductive toxins. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis or handling. Acute toxicity data from structurally similar esters (e.g., estradiol benzoate) suggest minimizing inhalation and skin contact . Emergency procedures include eye flushing with saline and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. What experimental designs are optimal for studying the hydrolysis kinetics of the 10-undecenoate ester in vivo?
- Methodology : Radiolabel the ester moiety (e.g., ¹⁴C-undecenoate) to track hydrolysis rates in animal models. Serial blood/tissue sampling followed by liquid scintillation counting quantifies free estradiol release. Compare pharmacokinetic profiles (Cmax, t½) against other esters (e.g., valerate, benzoate) to assess sustained-release potential . Include control groups with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to identify enzyme-specific pathways .
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Methodology : Perform parallel studies using liver microsomes (in vitro) and live animal models (in vivo). For discrepancies, analyze interspecies differences in cytochrome P450 activity or esterase expression via proteomics. Computational modeling (e.g., Crippen fragmentation) predicts logP and solubility, which may explain bioavailability variations . Validate with knockout models (e.g., CYP3A4-null mice) to isolate metabolic pathways .
Q. What computational approaches predict the physicochemical properties of this compound, and how do they align with empirical data?
- Methodology : Apply Joback and Crippen methods to estimate ideal gas heat capacity (Cpg), logP, and aqueous solubility . Compare predictions with empirical data from HPLC-MS (logP) and isothermal titration calorimetry (solubility). Discrepancies may arise from the undecenoate chain’s hydrophobicity, requiring adjustments to fragment contribution models .
Q. How can researchers design a comparative study to evaluate the therapeutic efficacy of this compound against prostate cancer models?
- Methodology : Use castration-resistant prostate cancer (CRPC) cell lines (e.g., PC-3, LNCaP) treated with varying concentrations. Measure apoptosis via flow cytometry (Annexin V/PI staining) and proliferation via MTT assays. Include a positive control (e.g., estradiol valerate) and validate receptor-mediated effects with ER antagonists (e.g., fulvestrant) . For in vivo validation, use xenograft models with tumor volume monitoring and immunohistochemical analysis of ERβ expression .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s estrogenic potency in different cell lines?
- Methodology : Standardize assay conditions (e.g., serum-free media, consistent ER expression levels). Use dual-luciferase reporter assays (ERE-luc) to quantify transcriptional activity across cell lines (e.g., MCF-7 vs. Ishikawa). Correlate results with ERα/ERβ ratios (via qPCR) to identify receptor subtype-specific effects .
Q. What strategies mitigate variability in hydrolysis rates observed across different batches of the compound?
- Methodology : Implement quality control protocols using NMR to confirm esterification completeness (>98% purity). Accelerated stability studies (40°C/75% RH) identify degradation-prone batches. For in vivo studies, use pharmacokinetic normalization to batch-specific hydrolysis profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
